

CAS number 5459-50-7 properties and characterization

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Compound of Interest

Compound Name: **2-Iodo-5-nitroaniline**

Cat. No.: **B1593984**

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An In-Depth Technical Guide to the Properties and Characterization of **2-Iodo-5-nitroaniline** (CAS Number: 5459-50-7)

This guide provides a comprehensive technical overview of **2-Iodo-5-nitroaniline**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties and outlines detailed protocols for its characterization, ensuring scientific integrity and practical applicability.

Introduction and Compound Identification

Chemical Abstracts Service (CAS) numbers are unique numerical identifiers assigned to every chemical substance, ensuring unambiguous identification in a global context.^[1] The CAS number 5459-50-7 unequivocally identifies the compound **2-Iodo-5-nitroaniline**.^{[2][3][4]} This aromatic amine is characterized by a benzene ring substituted with an iodine atom, a nitro group, and an amino group.^[2] The strategic placement of these functional groups—an electron-donating amino group and two electron-withdrawing groups (iodo and nitro)—creates a unique electronic environment that dictates its reactivity and utility as a versatile building block in organic synthesis.^[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to formulation. The key properties of **2-Iodo-5-nitroaniline** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ IN ₂ O ₂	[2][4]
Molecular Weight	264.02 g/mol	[2][3]
Appearance	Yellow solid	[5]
Melting Point	105 °C	[5]
Boiling Point	363.1 °C at 760 mmHg	[2][4]
Density	2.101 g/cm ³	[2][4]
Flash Point	173.4 °C	[2][4]
Water Solubility	Very low	
Polar Surface Area	71.8 Å ²	[3]

The high melting and boiling points are indicative of strong intermolecular forces, likely including hydrogen bonding between the amino and nitro groups, which has been confirmed by crystallographic analysis showing the formation of centrosymmetric dimers.[2] Its low water solubility is typical for a substituted aromatic compound of its size.

Synthesis and Purification

2-Iodo-5-nitroaniline is a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[2] A common and reliable synthetic route involves a two-step process starting from 2-iodoaniline.[2]

Synthetic Protocol: Nitration of 2-Iodoaniline

The introduction of the nitro group onto the 2-iodoaniline scaffold is achieved through electrophilic aromatic substitution. The directing effects of the amino and iodo substituents guide the incoming nitro group primarily to the 5-position.

Step-by-Step Protocol:

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid and nitric acid (mixed acid)

to 0-5°C in an ice-salt bath. The controlled low temperature is critical to prevent over-nitration and side product formation.[\[2\]](#)

- Substrate Addition: Dissolve 2-iodoaniline in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the cold mixed acid. Maintain the temperature below 5°C throughout the addition.
- Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

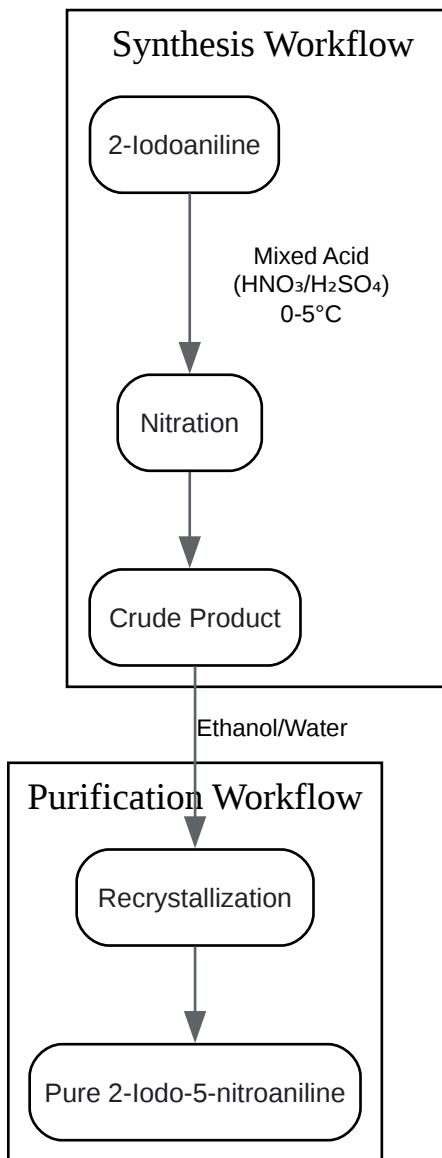
Purification: Recrystallization

To achieve high purity, which is essential for subsequent synthetic steps and analytical characterization, the crude product is purified by recrystallization.

Step-by-Step Protocol:

- Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of **2-Iodo-5-nitroaniline**.[\[2\]](#)
- Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
- Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
- Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

- Isolation and Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.



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Caption: Workflow for the synthesis and purification of **2-Iodo-5-nitroaniline**.

Analytical Characterization

A multi-technique approach is essential to unequivocally confirm the structure, identity, and purity of a synthesized compound.^[2] The following sections detail the standard analytical

protocols for **2-Iodo-5-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ^1H and ^{13}C NMR are crucial for confirming the substitution pattern on the aromatic ring.

^1H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Iodo-5-nitroaniline** in about 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Data Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
- Interpretation: Analyze the chemical shifts, integration, and coupling patterns.

Expected ^1H NMR Spectrum (in CDCl_3):[\[5\]](#)

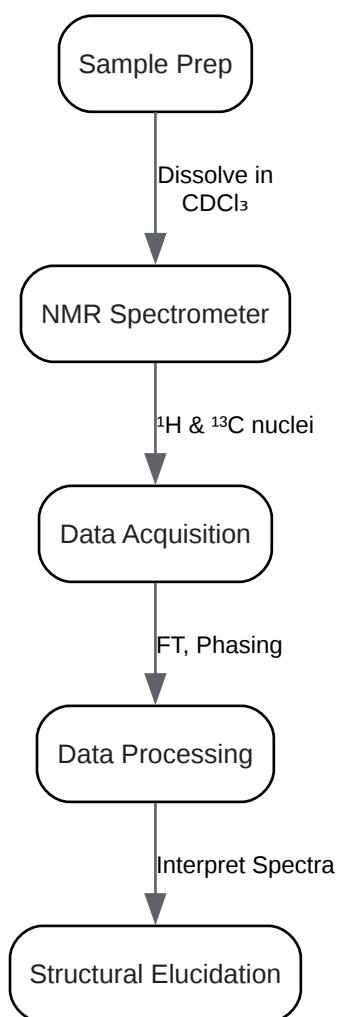
- δ 8.55 (d, $J = 2.8$ Hz, 1H): This downfield doublet corresponds to the proton at the 6-position, which is deshielded by the adjacent nitro group and shows a small meta-coupling to the proton at the 4-position.
- δ 8.04 (dd, $J_1 = 8.8$ Hz, $J_2 = 2.4$ Hz, 1H): This doublet of doublets is assigned to the proton at the 4-position. It exhibits a large ortho-coupling to the proton at the 3-position and a smaller meta-coupling to the proton at the 6-position.
- δ 6.70 (d, $J = 9.2$ Hz, 1H): This upfield doublet corresponds to the proton at the 3-position, showing a large ortho-coupling to the proton at the 4-position.
- δ 4.84 (s, 2H): This broad singlet, integrating to two protons, is characteristic of the amino ($-\text{NH}_2$) group.

^{13}C NMR Spectroscopy Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum.
- Interpretation: Analyze the chemical shifts of the carbon signals.

Expected ^{13}C NMR Spectrum (in CDCl_3):^[5]

- δ 152.5, 139.3, 135.6, 125.9, 112.4, 80.7: These signals correspond to the six carbons of the benzene ring. The carbon bearing the amino group (C1) and the carbon bearing the nitro group (C5) will be significantly affected by these substituents. The carbon attached to the iodine (C2) will also show a characteristic chemical shift.



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Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

FTIR Spectroscopy Protocol:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the purified solid directly on the ATR crystal.
- Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm^{-1} .
- Interpretation: Identify the characteristic absorption bands for the functional groups.

Expected Characteristic IR Absorption Bands:

- $\sim 3400\text{-}3300 \text{ cm}^{-1}$: N-H stretching vibrations of the primary amine group ($-\text{NH}_2$).
- $\sim 1620 \text{ cm}^{-1}$: N-H bending (scissoring) vibration of the primary amine.^[2]
- $\sim 1520 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$: Asymmetric and symmetric stretching vibrations of the nitro group ($-\text{NO}_2$), respectively. The asymmetric stretch is particularly strong and characteristic.^[2]
- $\sim 3100\text{-}3000 \text{ cm}^{-1}$: C-H stretching vibrations of the aromatic ring.
- $\sim 1600\text{-}1450 \text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural clues.

Mass Spectrometry Protocol:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., HPLC-MS).

- Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Mass Analysis: Acquire the mass spectrum.
- Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern.

Expected Mass Spectrum Features:

- Molecular Ion Peak ($[M]^+$ or $[M+H]^+$): A prominent peak corresponding to the molecular weight of the compound (264.02 g/mol).[2] The exact mass can be used to confirm the elemental formula ($C_6H_5IN_2O_2$).
- Isotopic Pattern: The presence of iodine (^{127}I is the only stable isotope) will not contribute to a complex isotopic pattern for the molecular ion itself, but its high mass will be evident.
- Fragmentation: Common fragmentation pathways for aromatic nitro compounds include the loss of NO_2 (46 Da) and NO (30 Da).[6] The presence of iodine may lead to a fragment at m/z 127 (I^+) or a loss of 127 Da from the molecular ion.[7]

High-Performance Liquid Chromatography (HPLC)

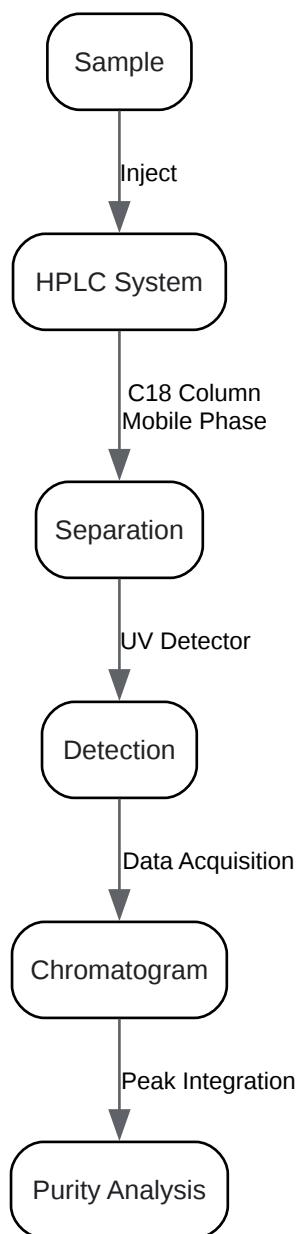
HPLC is the gold standard for determining the purity of a chemical compound and for quantifying it in a mixture. A reversed-phase HPLC method is suitable for a moderately polar compound like **2-Iodo-5-nitroaniline**.

HPLC Protocol for Purity Assessment:

- Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10-100 μ g/mL).
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be effective. Start with a higher percentage of water and gradually increase the

percentage of acetonitrile.

- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
- Injection Volume: 10 μ L.
- Data Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.



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Caption: Workflow for HPLC purity analysis.

Applications and Relevance

2-Iodo-5-nitroaniline is not typically an end-product but serves as a valuable intermediate in several areas of chemical synthesis.

- **Pharmaceutical Synthesis:** The presence of three distinct functional groups provides multiple handles for further chemical transformations, making it a useful scaffold for building more complex active pharmaceutical ingredients (APIs).[2] The nitro group can be reduced to an amine, the iodo group can participate in coupling reactions (e.g., Suzuki, Heck), and the existing amino group can be acylated or alkylated.[2]
- **Dye Industry:** As a substituted aniline, it can be diazotized and coupled to form various azo dyes.[2] The specific substituents influence the color and stability of the resulting dyes.
- **Material Science:** It has been explored for its role in directing the growth of polymorphs on self-assembled monolayers, an application relevant to nanotechnology and materials engineering.[2]
- **Research:** Preliminary studies have suggested potential antimicrobial and anticancer activities for **2-Iodo-5-nitroaniline**, making it a compound of interest for further investigation in medicinal chemistry.[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **2-Iodo-5-nitroaniline**. It is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Key hazards include:

- **Toxicity:** Harmful if swallowed or in contact with skin.
- **Irritation:** Causes skin irritation and serious eye damage.
- **Sensitization:** May cause an allergic skin reaction.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

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References

- 1. CAS REGISTRY | CAS [cas.org]
- 2. 2-Iodo-5-nitroaniline | 5459-50-7 | Benchchem [benchchem.com]
- 3. 2-Iodo-5-nitroaniline | C6H5IN2O2 | CID 229959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. rsc.org [rsc.org]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. whitman.edu [whitman.edu]
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